N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

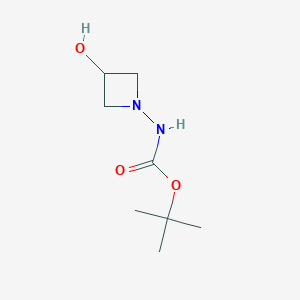

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol . It is also known by its IUPAC name, tert-butyl (3-hydroxyazetidin-1-yl)carbamate . This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, which is substituted with a hydroxy group and a tert-butoxyformamide group.

Preparation Methods

The synthesis of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

Reduction: The carbonyl group in the formamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a base.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted azetidines and carbamates .

Scientific Research Applications

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the azetidine ring play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can be compared with other similar compounds, such as:

N-(3-Hydroxyazetidin-1-yl)formamide: This compound lacks the tert-butoxy group, which can affect its reactivity and biological activity.

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)acetamide: This compound has an acetamide group instead of a formamide group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications .

Biological Activity

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction studies, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol. Its structure includes a hydroxyazetidine moiety and a tert-butoxy group, which contribute to its distinct chemical properties. These features are pivotal in determining its biological interactions and potential therapeutic applications.

Interaction Studies

Preliminary research indicates that this compound may interact with various biological targets, particularly receptors and enzymes involved in critical physiological pathways. Notably, compounds with similar structures have shown the ability to modulate receptor activity, which could influence pathways related to sleep regulation and circadian rhythms . However, specific binding affinities and mechanisms of action for this compound remain to be fully elucidated.

While detailed mechanisms of action for this compound are still under investigation, it is hypothesized that the compound may act as a modulator of neurotransmitter systems or metabolic pathways. This hypothesis is supported by the observed effects of structurally analogous compounds that impact similar biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights how variations in functional groups can influence biological activity. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Hydroxyazetidin-1-yl)acetamide | Azetidine ring, acetyl group | Potentially less hydrophobic than tert-butoxy formamide |

| N-(4-Hydroxyazetidin-1-yl)(tert-butoxy)formamide | Azetidine ring, different hydroxyl position | May exhibit different biological activity patterns |

| N-(3-Aminopropanoyl)(tert-butoxy)formamide | Azetidine ring with propanoyl group | Different reactivity due to the presence of amino group |

This table illustrates how slight modifications in chemical structure can lead to significant differences in pharmacological properties and biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of azetidine derivatives, including those related to this compound. For instance, research has focused on the compound's potential as a therapeutic agent in metabolic disorders and its role in modulating enzyme activity related to glycosidase inhibition .

In vitro assays have demonstrated that azetidine derivatives can exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology. However, specific data regarding this compound's efficacy in these contexts is limited and warrants further investigation .

Properties

IUPAC Name |

tert-butyl N-(3-hydroxyazetidin-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)9-10-4-6(11)5-10/h6,11H,4-5H2,1-3H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKNHWHRGMSJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.